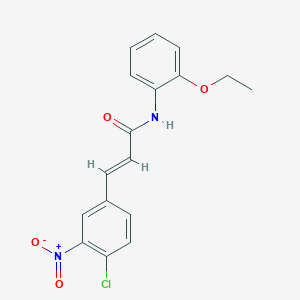
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide, also known as DMNB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMNB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide is not fully understood, but it is believed to interact with sigma-1 receptors in the brain. Sigma-1 receptors are a type of protein that are involved in various cellular processes, including ion channel regulation, calcium signaling, and protein folding. 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been shown to bind to sigma-1 receptors with high affinity and to modulate their activity.
Biochemical and Physiological Effects:
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of calcium signaling, and the inhibition of cell proliferation. In vitro studies have shown that 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has several advantages as a research tool, including its high affinity for sigma-1 receptors, its fluorescent properties, and its ability to modulate cellular processes. However, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide, including the development of new synthesis methods, the investigation of its potential as a drug target for the treatment of various diseases, and the exploration of its toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide and its effects on cellular processes.
Synthesis Methods
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been synthesized using various methods, including the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization. Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutylamine and thionyl chloride, followed by purification using column chromatography.
Scientific Research Applications
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been used as a fluorescent probe to study the distribution and function of sigma-1 receptors in the brain. In pharmacology, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been investigated for its potential as a drug target for the treatment of various diseases, including cancer and Alzheimer's disease. In toxicology, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been used as a model compound to study the metabolism and toxicity of benzamide derivatives.
properties
IUPAC Name |
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9(2)5-6-15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSXGLJLDCUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)


![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)


![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)